molecular formula C11H16N2O3 B13221663 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

カタログ番号: B13221663
分子量: 224.26 g/mol
InChIキー: OIZTUUCKHGYYKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a chemical compound with the CAS Number 2060025-47-8 and a molecular formula of C11H16N2O3 . It is characterized as an oxolane (tetrahydrofuran) derivative substituted with a methyl group and a hydroxymethyl group that is further functionalized with a 3-cyclopropyl-1,2,4-oxadiazole ring . This specific molecular architecture, featuring both oxolane and 1,2,4-oxadiazole heterocycles, makes it a valuable building block in medicinal chemistry and organic synthesis. Compounds containing the 1,2,4-oxadiazole motif are of significant interest in pharmaceutical research for their diverse biological activities and are often explored in the development of novel therapeutic agents . As a synthetic intermediate, this compound can be used to construct more complex molecules for various research applications, including but not limited to, the synthesis of potential receptor modulators and other biologically active molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use. This compound is typically in stock and available for purchase .

特性

分子式

C11H16N2O3

分子量

224.26 g/mol

IUPAC名

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

InChI

InChI=1S/C11H16N2O3/c1-7-4-11(14,6-15-7)5-9-12-10(13-16-9)8-2-3-8/h7-8,14H,2-6H2,1H3

InChIキー

OIZTUUCKHGYYKO-UHFFFAOYSA-N

正規SMILES

CC1CC(CO1)(CC2=NC(=NO2)C3CC3)O

製品の起源

United States

準備方法

Oxadiazole Ring Formation via Amidoxime Cyclization

The core heterocycle, 1,2,4-oxadiazole , is generally synthesized through cyclization reactions involving amidoximes. The typical route involves:

Example Reaction:

Amidoxime + Carboxylic acid derivative → Cyclization under heat or microwave irradiation → 1,2,4-Oxadiazole derivative

This method is supported by patent WO2021122415A1, where similar heterocyclic rings are synthesized via amidoxime cyclization in a suitable solvent system, typically ethanol or tetrahydrofuran (THF), with temperature control at around 70°C or room temperature over extended periods (overnight to several days).

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 3-position of the oxadiazole ring is introduced via nucleophilic substitution or cyclopropylation reactions:

  • Nucleophilic Addition : Using cyclopropyl halides (e.g., cyclopropyl bromide) with nucleophilic heterocycles or intermediates under basic conditions.

  • Transition Metal-Catalyzed Cross-Coupling : Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) between cyclopropyl organometallic reagents and heterocyclic precursors.

Patent literature indicates that such transformations are feasible and efficient, especially when employing palladium catalysis with suitable ligands and bases, allowing the selective attachment of the cyclopropyl group to the heterocyclic core.

Linking the Oxadiazole to the Oxolane Backbone

The attachment of the oxadiazole moiety to the oxolane ring typically proceeds via a methylene linker :

  • Methylation of the Oxolane Ring : The oxolane ring is first functionalized at the 3-position with a suitable leaving group (e.g., halide or tosylate).

  • Nucleophilic Substitution : The heterocyclic intermediate bearing the oxadiazole is then coupled via nucleophilic substitution with the methylated oxolane derivative, often in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Alternatively, direct alkylation of the oxolane hydroxyl group with a pre-formed oxadiazole methyl derivative can be employed.

Methylation at the 5-Position of the Oxolane Ring

The methyl group at the 5-position of the oxolane ring is introduced via:

  • Selective Alkylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) to methylate the hydroxyl group or an activated carbon atom on the ring.

  • Protection-Deprotection Strategies : Protecting groups may be used to ensure regioselectivity, especially when multiple reactive sites are present.

Overall Synthetic Route Summary

Step Description Conditions References
1 Amidoxime synthesis Reaction of nitriles with hydroxylamine derivatives ,
2 Cyclization to oxadiazole Heating in ethanol/THF, dehydrating agents ,
3 Introduction of cyclopropyl group Nucleophilic substitution or palladium-catalyzed coupling
4 Attachment to oxolane backbone Nucleophilic substitution with methylated oxolane ,
5 Methylation at 5-position Alkylation with methyl iodide, base

Additional Considerations and Optimization

  • Reaction Conditions : Temperature, solvent choice, and reaction time are critical for yield and selectivity. Microwave-assisted synthesis has been reported to enhance reaction rates.
  • Purification : Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate pure intermediates and final products.
  • Yield Optimization : Use of catalysts, optimized solvents, and controlled reaction parameters improve overall yields.

Supporting Data and Sources

  • Patent WO2021122415A1 describes heterocyclic synthesis involving amidoxime cyclization under mild conditions, emphasizing the importance of solvent and temperature control.
  • Commercial synthesis approaches for similar oxadiazole derivatives highlight the utility of palladium-catalyzed coupling reactions for introducing cyclopropyl groups.
  • Literature on methylation strategies for oxolane rings supports the use of methyl iodide and base-mediated alkylation.

化学反応の分析

Types of Reactions

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

科学的研究の応用

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in inflammatory responses or cell proliferation. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol, based on evidence provided:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Source Evidence
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol (Target) C₁₁H₁₅N₃O₃ ~237.26 (calculated) Cyclopropyl-oxadiazole, methyl-oxolan, hydroxyl Hypothesized stability due to oxadiazole and cyclopropyl groups; potential CNS activity.
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine C₈H₁₃N₃O 167.21 Cyclopropyl-oxadiazole, propanamine Higher lipophilicity (logP ~1.2) due to amine group; used as a building block in synthesis.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine C₇H₁₀F₂N₃O 200.29 Cyclopropyl-oxadiazole, difluoroethylamine Enhanced metabolic resistance from fluorine atoms; used in agrochemical research.
SLP7111228 [(S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine... C₂₃H₃₆N₄O·HCl 453.02 Octylphenyl-oxadiazole, pyrrolidine-carboximidamide SphK1 inhibitor (Ki = 48 nM); demonstrates selective enzyme targeting.
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₄H₁₀F₃N₅O 345.26 Cyclopropyl-pyrazole, trifluoromethylphenyl High electron-withdrawing effects from CF₃ group; potential pesticidal applications.

Key Observations:

Structural Diversity :

  • The target compound’s oxolan-3-ol group distinguishes it from amine-containing analogs (e.g., ), which exhibit higher lipophilicity but lower water solubility.
  • Electron-withdrawing substituents (e.g., CF₃ in ) enhance stability but reduce nucleophilicity compared to the target’s hydroxyl group.

Fluorinated analogs () highlight the role of halogenation in improving metabolic stability, a feature absent in the target compound.

Synthetic Accessibility :

  • outlines methods for synthesizing triazole derivatives via InCl₃-catalyzed reactions, which may be adaptable for modifying the target compound’s oxadiazole core.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。